(2-Isocyanatocyclopropyl)(trimethoxy)silane
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Overview
Description
(2-Isocyanatocyclopropyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring and three methoxy groups attached to a silicon atom.
Preparation Methods
The synthesis of (2-Isocyanatocyclopropyl)(trimethoxy)silane typically involves the reaction of cyclopropylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(2-Isocyanatocyclopropyl)(trimethoxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are siloxane polymers, urea derivatives, and carbamates .
Scientific Research Applications
(2-Isocyanatocyclopropyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silane coupling agents, which are essential in the modification of surfaces and the enhancement of adhesion between different materials.
Biology: The compound can be used to functionalize biomolecules, enabling the study of protein interactions and cellular processes.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of (2-Isocyanatocyclopropyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. The isocyanate group can react with nucleophiles to form stable urea or carbamate linkages. These reactions enable the compound to modify surfaces, enhance adhesion, and form cross-linked polymer networks .
Comparison with Similar Compounds
(2-Isocyanatocyclopropyl)(trimethoxy)silane can be compared with other silane compounds such as:
Trimethoxysilane: Lacks the isocyanate group and is primarily used for the synthesis of silane coupling agents.
Isobutyl(trimethoxy)silane: Contains an isobutyl group instead of a cyclopropyl group, leading to different reactivity and applications.
Glycidoxypropyl(trimethoxy)silane: Contains an epoxide group, making it suitable for different types of surface modifications and polymerizations
Properties
CAS No. |
684278-10-2 |
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Molecular Formula |
C7H13NO4Si |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
(2-isocyanatocyclopropyl)-trimethoxysilane |
InChI |
InChI=1S/C7H13NO4Si/c1-10-13(11-2,12-3)7-4-6(7)8-5-9/h6-7H,4H2,1-3H3 |
InChI Key |
WISUFECKDDXXQF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CC1N=C=O)(OC)OC |
Origin of Product |
United States |
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